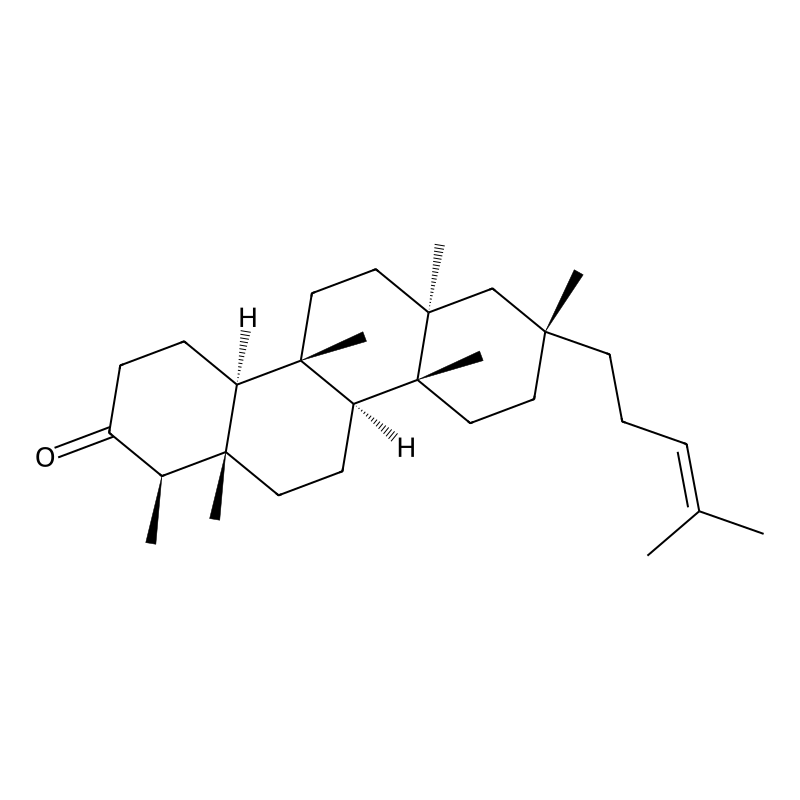

Shionone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Shionone (CAS 10376-48-4) is a unique 3-oxo-tetracyclic triterpenoid primarily isolated from the roots of Aster tataricus. Unlike common pentacyclic triterpenes such as friedelin or oleanolic acid, Shionone features a distinctive 6/6/6/6 tetracyclic skeleton that imparts highly specific biochemical properties[1]. It serves as the primary analytical standard for the quality control of Aster tataricus extracts and is a potent bioactive compound known for its specific inhibition of the NLRP3 inflammasome and Ubiquitin-Specific Protease 2 (USP2) [2]. Its unique stereochemistry, thermodynamic stability, and high-yield compatibility with specific oxidosqualene cyclases make it a highly valuable precursor and reference material in both pharmacological research and phytochemical standardization.

References

- [1] Sawai, S., et al. (2011). Molecular characterization of an oxidosqualene cyclase that yields shionone, a unique tetracyclic triterpene ketone of Aster tataricus. FEBS Letters, 585(7), 1031-1036.

- [2] Wang, X., et al. (2020). Shionone alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury. International Immunopharmacology, 88, 106972.

Substituting highly pure Shionone with crude Aster tataricus extracts or structurally related pentacyclic triterpenoids like friedelin introduces critical variability in biochemical assays and synthesis workflows. Crude extracts contain fluctuating levels of Shionone (typically ranging from 0.026% to 0.41%) alongside numerous saponins and flavonoids, making reproducible dosing and targeted mechanistic studies impossible [1]. Furthermore, while friedelin shares a similar A/B/C ring structure, its pentacyclic nature alters its binding affinity, stereochemical behavior, and biosynthetic pathway compatibility. Shionone's specific tetracyclic framework and thermodynamically stable 4-equatorial methyl group provide unique target specificity and structural predictability that cannot be replicated by generic triterpene substitutes [2].

References

- [1] Radi, M. H., et al. (2024). Pharmacological Properties of Shionone: Potential Anti-Inflammatory Phytochemical against Different Diseases. Molecules, 29(1), 189.

- [2] Tsuyuki, T., et al. (1969). 4-Epifriedelin and 4-Epishionone. Structure and Reflex Effect. Bulletin of the Chemical Society of Japan, 42(4), 1163-1165.

Thermodynamic Stability Under Basic Conditions

Shionone exhibits superior thermodynamic stability compared to its epimer, 4-epishionone. Under basic conditions, the 1,3-diaxial interaction in 4-epishionone causes a reflex effect that destabilizes the molecule, leading to complete isomerization into Shionone. This ensures that Shionone remains the stable, predictable product during alkaline extraction or formulation processes [1].

| Evidence Dimension | Isomerization conversion under base treatment |

| Target Compound Data | 100% stable retention of Shionone configuration |

| Comparator Or Baseline | 4-epishionone |

| Quantified Difference | Complete (100%) conversion of 4-epishionone to Shionone |

| Conditions | Base treatment in alkaline medium |

Ensures high stereochemical purity and prevents degradation or epimerization during rigorous alkaline extraction and formulation workflows.

High-Yield Specificity in Enzymatic Synthesis

In biotechnological production models, Shionone demonstrates exceptional precursor suitability. When synthesized via Shionone Synthase (SHS) from Aster tataricus expressed in yeast, the enzymatic cyclization yields approximately 90% Shionone. This highly specific production significantly outperforms the minor accumulation of byproducts like friedelin and β-amyrin, streamlining downstream purification[1].

| Evidence Dimension | Product distribution from oxidosqualene cyclase (SHS) |

| Target Compound Data | ~90% Shionone yield |

| Comparator Or Baseline | Combined byproducts (friedelin, β-amyrin, 4-epishionone) |

| Quantified Difference | >9-fold preference for Shionone over all other triterpene byproducts |

| Conditions | Lanosterol synthase-deficient yeast expressing SHS |

Allows for highly efficient, scalable biotechnological production with minimal need for complex downstream chromatographic separation.

Selective Cytotoxicity in Breast Cancer Models

Shionone provides a wide therapeutic window in oncology research, demonstrating highly selective cytotoxicity. In comparative in vitro assays, Shionone exhibited an IC50 of 14 µM against SK-BR-3 breast cancer cells, while requiring a significantly higher concentration (105 µM) to affect MB-157 normal breast cells. This targeted action is driven by the induction of apoptosis and cleavage of caspase-3 and -9 [1].

| Evidence Dimension | IC50 for cell viability |

| Target Compound Data | 14 µM (SK-BR-3 cancer cells) |

| Comparator Or Baseline | 105 µM (MB-157 normal breast cells) |

| Quantified Difference | 7.5-fold higher selectivity for cancer cells over normal cells |

| Conditions | In vitro cell viability assay (24h administration) |

Provides a robust, quantifiable therapeutic window for researchers developing targeted anti-cancer therapeutics, minimizing off-target toxicity.

Specific Inhibition of Ubiquitin-Specific Protease 2 (USP2)

Shionone acts as a specific inhibitor of USP2, a critical enzyme in cell cycle regulation. In vitro screening utilizing a Ub-CHOP-Reporter assay demonstrated that Shionone inhibits USP2 activity with an IC50 of 69 µM. This inhibition directly correlates with a dose-dependent decrease in Cyclin D1 expression and the induction of a Sub-G1 apoptotic peak, confirming its targeted mechanism of action [1].

| Evidence Dimension | IC50 for USP2 enzymatic inhibition |

| Target Compound Data | 69 µM |

| Comparator Or Baseline | Uninhibited USP2 baseline activity |

| Quantified Difference | Dose-dependent reduction in Cyclin D1 expression and USP2 activity |

| Conditions | In vitro Ub-CHOP-Reporter assay and NB4 cell line (48h) |

Validates Shionone as a highly specific lead compound for USP2-targeted drug discovery, distinguishing it from general, non-specific triterpenoid anti-inflammatories.

Analytical Standardization and Quality Control

Due to its unique tetracyclic structure and high thermodynamic stability under extraction conditions, Shionone is the definitive analytical marker for standardizing Aster tataricus extracts in pharmacopeial compliance, outperforming crude mixtures that suffer from extreme batch-to-batch variability [1].

Biotechnological Triterpene Production

Shionone's ~90% yield profile via Shionone Synthase makes it an ideal target compound for engineered yeast platforms focusing on high-purity triterpenoid biosynthesis, requiring significantly less downstream purification than multiproduct cyclases[2].

Targeted Oncology Drug Development

The 7.5-fold selectivity for SK-BR-3 breast cancer cells over normal cells positions Shionone as a premium precursor for synthesizing targeted apoptotic agents with wide therapeutic windows, minimizing the off-target effects common to broad-spectrum chemotherapeutics [3].

USP2 Inhibitor Screening Assays

As a confirmed USP2 inhibitor (IC50 = 69 µM), Shionone serves as a reliable positive control and structural scaffold in the development of novel ubiquitin-specific protease inhibitors, facilitating advanced cell cycle regulation research[4].

References

- [1] Radi, M. H., et al. (2024). Pharmacological Properties of Shionone: Potential Anti-Inflammatory Phytochemical against Different Diseases. Molecules, 29(1), 189.

- [2] Sawai, S., et al. (2011). Molecular characterization of an oxidosqualene cyclase that yields shionone, a unique tetracyclic triterpene ketone of Aster tataricus. FEBS Letters, 585(7), 1031-1036.

- [3] Xu, N., et al. (2020). Shionone suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways. JBUON, 25(1), 324-329.

- [4] Wang, Y., et al. (2014). Inhibitory effect of shionone on activity of ubiquitin-specific protease 2. Journal of Shanghai Second Medical University, 34(5), 621-625.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Yin DF, Zhou K, Liu JT, Hu L, Liu Y, Deng J, Wang SP, Xiong Y, Zhong W. Development and validation of an LC/MS/MS method for simultaneous determination of shionone and epi-friedelinol in rat plasma for pharmacokinetic study after oral administration of Aster tataricus extract. Biomed Chromatogr. 2016 Jul;30(7):1112-7. doi: 10.1002/bmc.3658. Epub 2015 Dec 20. PubMed PMID: 26581126.

3: Wu T, Wang GY, Chou GX, Gu LH, Wang ZT, Hu ZB. [Determination of shionone in Radix Asteris by HPLC]. Zhongguo Zhong Yao Za Zhi. 2003 Aug;28(8):738-40. Chinese. PubMed PMID: 15015355.

4: Yu P, Cheng S, Xiang J, Yu B, Zhang M, Zhang C, Xu X. Expectorant, antitussive, anti-inflammatory activities and compositional analysis of Aster tataricus. J Ethnopharmacol. 2015 Apr 22;164:328-33. doi: 10.1016/j.jep.2015.02.036. Epub 2015 Feb 19. PubMed PMID: 25701752.

5: Zhou WB, Zeng GZ, Xu HM, He WJ, Zhang YM, Tan NH. Astershionones A-F, six new anti-HBV shionane-type triterpenes from Aster tataricus. Fitoterapia. 2014 Mar;93:98-104. doi: 10.1016/j.fitote.2013.12.021. Epub 2014 Jan 3. PubMed PMID: 24393620.

6: Tian Y, Wang Q, Wang Y, Zhang X, Sheng X, Qi H, Zheng X, Zhang L. Simultaneous quantification of three major triterpenoids in radix asteris by high-performance liquid chromatography with evaporative light scattering detection. Phytochem Anal. 2009 May-Jun;20(3):191-6. doi: 10.1002/pca.1114. PubMed PMID: 19291674.

7: Yang H, Shi H, Zhang Q, Liu Y, Wan C, Zhang L. Simultaneous Determination of Five Components in Aster tataricus by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. J Chromatogr Sci. 2016 Apr;54(4):500-6. doi: 10.1093/chromsci/bmv171. Epub 2015 Nov 29. PubMed PMID: 26620425; PubMed Central PMCID: PMC4885380.

8: KAMISAKO W, TAKAHASHI M. [STUDIES ON THE CONSTITUENTS OF ASTER TATARICUS L. IV. STRUCTURE OF SHIONONE. 4. REDUCTIVE PRODUCTS OF SHIONONE AND DIHYDROSHIONONE]. Yakugaku Zasshi. 1964 Apr;84:322-4. Japanese. PubMed PMID: 14191439.

9: Ng TB, Liu F, Lu Y, Cheng CH, Wang Z. Antioxidant activity of compounds from the medicinal herb Aster tataricus. Comp Biochem Physiol C Toxicol Pharmacol. 2003 Oct;136(2):109-15. PubMed PMID: 14559292.

10: Kamisako W, Takahashi M. [Studies on the constituents of Aster tataricus L. VI. Structure of shionone. (6). Degradation of the side chain of shionone]. Yakugaku Zasshi. 1965 Oct;85(10):888-93. Japanese. PubMed PMID: 5893593.

11: Gao CW, Li CJ, Chen YS, Zhao SN. [Chemical constituents of the roots of Aster auriculatus Franch]. Zhong Yao Tong Bao. 1987 Jul;12(9):36-8, 63. Chinese. PubMed PMID: 3449250.

12: KAMISAKO W. [STUDIES ON THE CONSTITUENTS OF ASTER TATARICUS L. V. STRUCTURE OF SHIONONE. 5. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SHIONONE AND ITS DERIVATIVES AND END-RING STRUCTURE OF SHIONONE]. Yakugaku Zasshi. 1964 Apr;84:325-8. Japanese. PubMed PMID: 14191440.

13: KAMISAKO W, TAKAHASHI M. [STUDIES ON THE CONSTITUENTS OF ASTER TATARICUS L. 3. STRUCTURE OF SHIONONE. (3). PARTIAL STRUCTURE AT CARBONYL RADICAL IN SHIONONE]. Yakugaku Zasshi. 1964 Apr;84:318-21. Japanese. PubMed PMID: 14191438.